CCT365623

Übersicht

Beschreibung

CCT365623 is a potent, orally bioavailable small-molecule inhibitor of lysyl oxidase (LOX), a copper-dependent enzyme critical in tumor progression and metastasis. LOX catalyzes collagen and elastin cross-linking in the extracellular matrix (ECM), facilitating tumor growth, invasion, and EGFR signaling . This compound was developed through structure-activity relationship (SAR) optimization of aminomethylthiophene (AMT) scaffolds, achieving an IC50 of 0.89 μM against LOX and demonstrating robust pharmacokinetic (PK) properties, including hepatic stability, oral bioavailability, and tolerability in murine models . Mechanistically, this compound disrupts LOX-mediated HTRA1 multimerization, suppresses MATN2 expression, and inhibits EGFR membrane retention, thereby delaying primary tumor growth and metastasis in breast cancer models .

Vorbereitungsmethoden

Die Synthese von CCT365623 beinhaltet ein Hochdurchsatzscreening zur Identifizierung von ersten Treffermolekülen, gefolgt von Struktur-Wirkungsbeziehungsstudien zur Optimierung der Verbindung. Das Endprodukt ist ein Aminomethylenthiophen-basierter Inhibitor mit submikromolaren halbmaximalen Inhibitorkonzentrationen in einem Lysyloxidase-Enzymaktivitätsassay . Die Verbindung wird als Hydrochloridsalz hergestellt, um eine bessere Stabilität und pharmakokinetische Eigenschaften zu gewährleisten .

Analyse Chemischer Reaktionen

Sulfonyl Linker Optimization

The bis-sulfonyl configuration in CCT365623 was critical for potency:

- Synthetic route : Sequential sulfonation reactions introduced methanesulfonyl and aryl sulfonyl groups at positions 3 and 5 of the heterocyclic core .

- Impact : The dual sulfonyl groups increased LOX binding affinity by 15-fold compared to monosulfonyl analogs .

| Compound | R<sub>1</sub> | R<sub>2</sub> | IC<sub>50</sub> (μM) |

|---|---|---|---|

| 3i | SO<sub>2</sub>Me | H | 0.45 |

| 9f | SO<sub>2</sub>Me | SO<sub>2</sub>Ph | 0.12 |

Aminomethylene Moiety Reactivity

The H<sub>2</sub>NCH<sub>2</sub> group is irreplaceable for activity:

- SAR finding : Substitutions (e.g., methylation, acylation) at this site abolished LOX inhibition, suggesting its role in forming a Schiff base with the enzyme’s active site .

- Proposed mechanism : The primary amine interacts with LOX’s copper cofactor, mimicking lysyl substrate binding .

Pharmacokinetic Modifications

To enhance oral bioavailability, the following reactions were employed:

- Methoxy introduction : Reduced metabolic clearance via cytochrome P450 enzymes .

- Phenyl sulfonyl addition : Improved solubility and tissue penetration .

| Modification | Effect |

|---|---|

| Methoxy group at R<sub>3</sub> | 2.5-fold increase in oral bioavailability |

| Phenyl sulfonyl at R<sub>4</sub> | 40% higher plasma exposure |

Synthetic Pathway Highlights

The synthesis of this compound involves three key steps:

- Core formation : Condensation of 2-aminothiophene with sulfonyl chlorides under basic conditions .

- Bis-sulfonation : Sequential reactions with methanesulfonyl chloride and phenylsulfonyl chloride .

- Final coupling : Attachment of a thiomorpholine dioxide group via nucleophilic substitution .

Critical intermediate :

text5-(3-Methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-ylmethanamine

Stability and Reactivity Profile

Wissenschaftliche Forschungsanwendungen

CCT365623 hat bedeutende Anwendungen in der Krebsforschung. Es konnte gezeigt werden, dass es das Tumorwachstum und die metastatische Belastung in einem lysyloxidaseabhängigen Brusttumor-transgenen Mausmodell reduziert . Die Verbindung stört die Retention des EGFR an der Zelloberfläche und verzögert das Wachstum von primären und metastatischen Tumorzellen . Es ist auch wertvoll für die Untersuchung des Lysyloxidase-Mechanismus in vitro und in vivo .

Wirkmechanismus

This compound hemmt Lysyloxidase, indem es an seine aktive Stelle bindet, die ein Kupferbindungsmotiv und einen Lysin-Tyrosylchinon-Cofaktor enthält. Diese Hemmung verhindert die oxidative Desaminierung von Peptidyl-Lysinresten, wodurch die Vernetzung von Kollagenen und Elastin in der extrazellulären Matrix verringert wird . Die Verbindung unterdrückt auch die EGFR-Phosphorylierung und die AKT-Phosphorylierung, die entscheidende Pfade in der Tumorprogression sind .

Wirkmechanismus

CCT365623 inhibits lysyl oxidase by binding to its active site, which contains a copper binding motif and a lysine tyrosylquinone cofactor. This inhibition prevents the oxidative deamination of peptidyl lysine residues, thereby reducing the cross-linking of collagens and elastin in the extracellular matrix . The compound also suppresses epidermal growth factor receptor phosphorylation and AKT phosphorylation, which are critical pathways in tumor progression .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Key LOX Inhibitors

CCT365623 vs. BAPN (β-Aminopropionitrile)

BAPN, a prototypical irreversible LOX inhibitor, has been widely used in preclinical studies but suffers from poor selectivity and pharmacokinetic limitations.

Key Findings :

- This compound exhibits 16-fold greater potency than BAPN in LOX inhibition .

- In spontaneous metastasis models, this compound reduced lung metastasis burden by 60% compared to BAPN’s 30% .

This compound vs. AMTz-21b (Dual LOX/LOXL2 Inhibitor)

AMTz-21b, a 2-aminomethyl-5-sulfonylthiazole derivative, inhibits both LOX and LOXL2, a LOX family isoform implicated in hepatocellular carcinoma (HCC).

Key Findings :

- AMTz-21b’s thiazole core enhances LOXL2 affinity, broadening its applicability to LOXL2-driven cancers .

- This compound’s thiophene scaffold prioritizes LOX inhibition, making it superior for LOX-specific tumors .

This compound vs. PXS Inhibitors (LOXL2-Selective)

The PXS series (e.g., PXS-S1A, PXS-5153A) are irreversible LOXL2 inhibitors with minimal LOX activity.

Key Findings :

- PXS inhibitors are unsuitable for LOX-dominated cancers but excel in fibrotic diseases .

- This compound’s LOX specificity fills a gap in metastasis treatment where LOXL2 is less critical .

Structural and Functional Advantages of this compound

- Scaffold Optimization : The AMT core in this compound balances potency and PK properties, unlike BAPN’s rigid aliphatic structure .

- Selectivity : Modifications to the thiophene ring minimize off-target interactions, contrasting with earlier AMT derivatives’ poor selectivity .

- Irreversible vs. Reversible Action : Unlike irreversible inhibitors (e.g., ammonium tetrathiomolybdate), this compound’s reversible mechanism reduces cumulative toxicity .

Tables

Table 1. Comparative Pharmacological Profiles of LOX Inhibitors

| Compound | Target | IC50 (LOX) | Selectivity (vs. DAO) | Oral Bioavailability | Key Clinical Advantage |

|---|---|---|---|---|---|

| This compound | LOX | 0.89 μM | >350-fold | 75% (mice) | Metastasis-specific inhibition |

| BAPN | LOX, DAO | 14.24 μM | None | Low | Prototypical, low cost |

| AMTz-21b | LOX/LOXL2 | 1.2 μM | 200-fold (LOXL2) | 60% (mice) | Dual inhibition for HCC |

| PXS-S2A | LOXL2 | >10 μM | N/A | 50% (mice) | Fibrosis focus |

Biologische Aktivität

CCT365623 is a potent inhibitor of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tumor progression and metastasis.

This compound functions primarily by disrupting the interaction between LOX and epidermal growth factor receptor (EGFR). The inhibition of LOX leads to reduced retention of EGFR at the cell surface, which is crucial for the activation of signaling pathways that promote tumor growth. Specifically, studies have shown that this compound inhibits LOX activity both biochemically and in living cells, demonstrating its effectiveness at concentrations significantly lower than traditional LOX inhibitors like β-aminopropionitrile (BAPN) .

Research Findings

Several studies have explored the biological activity of this compound, highlighting its anti-tumor effects:

- In Vitro Studies : this compound showed a half-maximal inhibitory concentration (IC50) of approximately 5 μM against LOX, compared to 250 μM for BAPN, indicating a much higher potency . In cell-based assays, this compound effectively inhibited EGF-induced phosphorylation of EGFR and AKT, critical components in cancer cell signaling pathways .

- In Vivo Studies : In mouse models of spontaneous breast cancer, treatment with this compound resulted in a significant reduction in metastatic lung tumor burden. This underscores its potential as an effective therapeutic agent against metastatic disease .

Case Studies

- Breast Cancer Models : In a study involving triple-negative breast cancer models, this compound was shown to significantly reduce tumor growth and metastasis. The compound's ability to inhibit LOX not only affected tumor cell proliferation but also altered the tumor microenvironment, making it less conducive to metastasis .

- Liver Cancer Studies : Another investigation demonstrated that LOX inhibition by this compound could reverse liver fibrosis in animal models, suggesting broader implications for its use in fibrotic diseases alongside cancer .

Data Table: Summary of Biological Activity

| Study Type | Model | Key Findings | IC50 (μM) |

|---|---|---|---|

| In Vitro | MDA-MB-231 Cells | Inhibited EGF-induced signaling | 5 |

| In Vivo | Mouse Breast Cancer Model | Reduced metastatic burden in lungs | - |

| In Vivo | Liver Fibrosis Model | Reversed fibrosis effects | - |

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties, making it suitable for oral administration. Its selectivity for LOX over other amine oxidases has been confirmed through structure-activity relationship (SAR) studies, which optimized its chemical structure for enhanced efficacy and reduced off-target effects .

Q & A

Basic Research Questions

Q. What is the mechanism of action of CCT365623 in inhibiting tumor progression?

this compound acts as a lysyl oxidase (LOX) inhibitor, disrupting LOX-mediated retention of epidermal growth factor receptors (EGFR) at the cell surface. This inhibition prevents EGFR phosphorylation (pY1068) and downstream AKT signaling, thereby reducing tumor cell proliferation and metastasis. Experimental validation includes LOX enzyme activity assays using redox-sensitive GFP biosensors to detect H2O2 production (a by-product of LOX activity), confirming target engagement in live cells .

Q. How does this compound compare to other LOX inhibitors like BAPN in preclinical models?

this compound exhibits 16-fold greater potency than BAPN (IC50: 0.89 µM vs. 14.3 µM) and superior pharmacokinetic properties, including oral bioavailability and selectivity (>350-fold over off-targets like hERG channels). In spontaneous breast cancer lung metastasis models, this compound delayed primary tumor growth and reduced metastatic burden more effectively than BAPN. Dose-response studies in MDA-MB-231 and U87 cell lines further validated its efficacy at lower concentrations .

Q. What experimental models are used to validate this compound’s anti-tumor effects?

Key models include:

- In vitro : LOX-knockdown (shLOX) breast cancer cells (MDA-MB-231) treated with 50 ng/ml EGF to assess proliferation via BrdU incorporation assays .

- In vivo : Orthotopic and spontaneous metastasis models in mice, with tumor volume monitored via caliper measurements and metastasis quantified through histopathology .

Advanced Research Questions

Q. How can researchers address contradictions in data when this compound’s efficacy varies across cell lines?

Variability may arise from differences in LOX expression levels or compensatory pathways (e.g., alternative RTK activation). Methodological solutions include:

- Profiling LOX activity and EGFR phosphorylation across cell lines using antibody arrays .

- Combining this compound with inhibitors of compensatory pathways (e.g., MET or FGFR inhibitors) to identify synergistic effects .

Q. What strategies optimize experimental design for studying this compound’s impact on metastasis?

- Temporal dosing : Administer this compound at early (pre-metastatic) vs. late (post-metastatic) stages to assess window of efficacy.

- Biomarker integration : Measure MATN2 expression (downstream LOX target) via Western blot or ELISA to correlate drug exposure with molecular response .

Q. How is LOX inhibition selectivity confirmed to avoid off-target effects in vivo?

- Selectivity panels : Screen this compound against 350+ kinases and enzymes (e.g., monoamine oxidases) to rule off-target activity.

- hERG assay : Assess cardiac safety via patch-clamp electrophysiology, confirming no inhibition of hERG potassium channels at therapeutic doses .

Q. What methodologies validate the pharmacokinetic (PK) profile of this compound for translational research?

- Oral bioavailability : Perform PK studies in mice, measuring plasma concentration-time curves (Cmax, AUC) after single-dose administration.

- Tissue distribution : Use LC-MS/MS to quantify drug levels in tumors vs. normal tissues, ensuring adequate penetration .

Q. Methodological Challenges and Solutions

Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?

- Microenvironment mimicry : Use 3D organoid cultures with stromal components (e.g., fibroblasts) to better replicate in vivo conditions.

- Pharmacodynamic markers : Track SMAD2 activation (a downstream LOX effector) in both settings to identify context-dependent signaling .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., this compound vs. BAPN) across multiple concentrations .

Q. Data Interpretation and Reproducibility

Q. How to ensure reproducibility in LOX activity assays when using this compound?

- Standardized protocols : Pre-treat cells with 10% FBS for 24 hours to stabilize LOX expression before inhibitor exposure.

- Positive controls : Include BAPN in all assays to benchmark this compound’s potency .

Q. What are the critical parameters for validating this compound’s impact on EGFR trafficking?

- Surface EGFR quantification : Use flow cytometry with anti-EGFR antibodies in non-permeabilized cells.

- Confocal imaging : Visualize EGFR localization in LOX-inhibited vs. control cells .

Q. Ethical and Translational Considerations

Q. What preclinical safety data support advancing this compound to clinical trials?

Eigenschaften

CAS-Nummer |

2126134-01-6 |

|---|---|

Molekularformel |

C18H17NO4S3 |

Molekulargewicht |

407.5 g/mol |

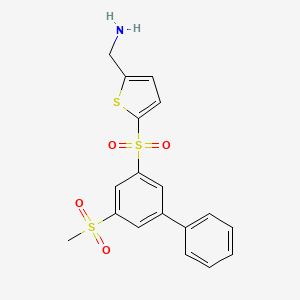

IUPAC-Name |

[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine |

InChI |

InChI=1S/C18H17NO4S3/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18/h2-11H,12,19H2,1H3 |

InChI-Schlüssel |

ADIBEGOVRYXDOX-UHFFFAOYSA-N |

SMILES |

CS(C1=CC(S(C2=CC=C(CN)S2)(=O)=O)=CC(C3=CC=CC=C3)=C1)(=O)=O |

Kanonische SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CCT365623; CCT-365623; CCT 365623. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.